(1S,2R,8R,8aR)-1,2,8-Triacetoxy-1,2,3,5,8,8a-hexahydro-5-oxyindolizine (1S,2R,8R,8aR)-1,2,8-Triacetoxy-1,2,3,5,8,8a-hexahydro-5-oxyindolizine
Brand Name: Vulcanchem
CAS No.: 149913-46-2
VCID: VC0017355
InChI: InChI=1S/C14H17NO7/c1-7(16)20-10-4-5-12(19)15-6-11(21-8(2)17)14(13(10)15)22-9(3)18/h4-5,10-11,13-14H,6H2,1-3H3/t10-,11-,13-,14-/m1/s1
SMILES: CC(=O)OC1CN2C(C1OC(=O)C)C(C=CC2=O)OC(=O)C
Molecular Formula: C₁₄H₁₇NO₇
Molecular Weight: 311.29

(1S,2R,8R,8aR)-1,2,8-Triacetoxy-1,2,3,5,8,8a-hexahydro-5-oxyindolizine

CAS No.: 149913-46-2

Cat. No.: VC0017355

Molecular Formula: C₁₄H₁₇NO₇

Molecular Weight: 311.29

* For research use only. Not for human or veterinary use.

(1S,2R,8R,8aR)-1,2,8-Triacetoxy-1,2,3,5,8,8a-hexahydro-5-oxyindolizine - 149913-46-2

Specification

CAS No. 149913-46-2
Molecular Formula C₁₄H₁₇NO₇
Molecular Weight 311.29
IUPAC Name [(1S,2R,8R,8aR)-1,8-diacetyloxy-5-oxo-2,3,8,8a-tetrahydro-1H-indolizin-2-yl] acetate
Standard InChI InChI=1S/C14H17NO7/c1-7(16)20-10-4-5-12(19)15-6-11(21-8(2)17)14(13(10)15)22-9(3)18/h4-5,10-11,13-14H,6H2,1-3H3/t10-,11-,13-,14-/m1/s1
SMILES CC(=O)OC1CN2C(C1OC(=O)C)C(C=CC2=O)OC(=O)C

Introduction

Chemical Identity and Nomenclature

Primary Identification

(1S,2R,8R,8aR)-1,2,8-Triacetoxy-1,2,3,5,8,8a-hexahydro-5-oxyindolizine is a biochemical compound with specific stereochemical properties as indicated by its name. The compound is registered with the Chemical Abstracts Service (CAS) under the number 149913-46-2, providing a unique identifier for this specific molecular entity . The molecular weight of this compound is 311.29 g/mol, calculated based on its molecular formula C14H17NO7, which indicates it contains 14 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 7 oxygen atoms .

Alternative Nomenclature

The compound is known by several alternative names in scientific literature and chemical databases. These synonyms include:

  • UVXMIOMJNNRVNX-HBJVGIJOSA-N (InChIKey identifier)

  • [1S-(1α,2α,8β,8aβ)]-1,2,8-Tris(acetyloxy)-2,3,8,8a-tetrahydro5(1H)-indolizinone

  • 5(1H)-Indolizinone, 1,2,8-tris(acetyloxy)-2,3,8,8a-tetrahydro-, [1S-(1α,2α,8β,8aβ)]- (9CI)

These alternative names reflect different systematic naming conventions and highlight the compound's structural and stereochemical features. The presence of multiple nomenclature formats facilitates identification across various chemical databases and research publications.

Structural Characteristics

Core Structure

The compound features an indolizine-based heterocyclic structure, which consists of a fused ring system containing nitrogen. Specifically, it is derived from a 5(1H)-indolizinone framework, which has been modified with multiple acetoxy (CH3COO-) groups at positions 1, 2, and 8 . The hexahydro designation indicates that six hydrogen atoms have been added to the basic indolizine structure, making portions of the ring system saturated rather than aromatic.

Stereochemistry

The stereochemical configuration of this compound is explicitly defined in its name, with the (1S,2R,8R,8aR) prefix indicating the absolute configuration at these specific carbon positions. This stereochemical information is crucial as it determines the three-dimensional arrangement of atoms in space, which can significantly influence the compound's biological activity and chemical reactivity . The alternative name [1S-(1α,2α,8β,8aβ)] provides equivalent stereochemical information using a different convention.

Physicochemical Properties

Physical Characteristics

The compound (1S,2R,8R,8aR)-1,2,8-Triacetoxy-1,2,3,5,8,8a-hexahydro-5-oxyindolizine appears physically as off-white needles . This crystalline form is significant for chemical identification, purification processes, and potential pharmaceutical applications. The precise shape and color of these crystals can serve as preliminary identification markers during isolation and purification procedures.

Solubility and Density

The compound demonstrates solubility in chloroform, which is typical for many organic compounds with both polar and non-polar regions . This solubility information is valuable for laboratory procedures involving this compound, including extraction, purification, and reaction chemistry. The predicted density of the compound is 1.34±0.1 g/cm³ , which provides useful information for various analytical techniques and formulation studies.

Acidity Constants

PropertyValueNote
Molecular FormulaC14H17NO7
Molecular Weight311.29 g/mol
Physical AppearanceOff-White Needles
Boiling Point456.3±45.0 °CPredicted
Density1.34±0.1 g/cm³Predicted
SolubilityChloroform
pKa-5.76±0.70Predicted
CAS Number149913-46-2

Analytical Considerations

Identification Methods

The identification and characterization of (1S,2R,8R,8aR)-1,2,8-Triacetoxy-1,2,3,5,8,8a-hexahydro-5-oxyindolizine would typically involve multiple analytical techniques. Based on standard practices for similar compounds, these may include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Mass Spectrometry for molecular weight verification

  • Infrared (IR) spectroscopy for functional group identification

  • X-ray crystallography for absolute stereochemical configuration

  • Chromatographic methods for purity assessment

These analytical approaches would be essential for confirming the identity, purity, and stereochemical integrity of the compound, particularly when used in research contexts requiring high standards of chemical verification.

Research Limitations and Future Directions

Current Knowledge Gaps

Based on the available search results, there appears to be limited published information on the specific biological activities, synthesis routes, or detailed applications of (1S,2R,8R,8aR)-1,2,8-Triacetoxy-1,2,3,5,8,8a-hexahydro-5-oxyindolizine. This suggests that the compound may be:

  • A relatively specialized research tool with narrow applications

  • A synthetic intermediate rather than an end-product

  • A newly developed compound with emerging research interest

  • A compound primarily used in proprietary or industrial contexts with limited published literature

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